Bromomalononitrile: A Comprehensive Technical Guide for the Research Professional
Bromomalononitrile: A Comprehensive Technical Guide for the Research Professional
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of bromomalononitrile (C₃HBrN₂). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to ensure the safe and effective application of this versatile reagent. The guide covers key physical constants, spectroscopic signatures for characterization, safety and handling protocols, and a detailed examination of its chemical reactivity, supported by illustrative diagrams and a representative experimental protocol.
Core Physical and Molecular Properties
Bromomalononitrile, with the systematic IUPAC name 2-bromopropanedinitrile, is a halogenated nitrile that serves as a valuable building block in organic synthesis. Its utility is underpinned by its distinct physicochemical properties.
A summary of the key physical data for bromomalononitrile is presented below. This information is fundamental for experimental design, reaction setup, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₃HBrN₂ | [1] |
| Molecular Weight | 146.95 g/mol | [1] |
| Appearance | Colorless to light yellow solid or liquid | |
| Melting Point | 63-66 °C | [2][3] |
| Boiling Point | 95-96 °C at 12 mmHg | [2] |
| Density | 1.849 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in chloroform and pyridine. Miscible with many organic solvents such as ethanol, acetone, and THF. | [2] |
| CAS Number | 1885-22-9 | [2] |
Spectroscopic Characterization
Accurate identification and purity assessment of bromomalononitrile are paramount for its successful application in synthesis. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of bromomalononitrile.
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¹H NMR: A single proton environment is present in the molecule. The proton on the α-carbon is expected to appear as a singlet in the ¹H NMR spectrum. The chemical shift will be influenced by the adjacent electron-withdrawing bromine and nitrile groups.
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¹³C NMR: The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the three carbon atoms: the carbon of the two nitrile groups (C≡N) and the α-carbon bonded to the bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum of bromomalononitrile is characterized by specific vibrational frequencies corresponding to its functional groups.
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Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the region of 2200-2260 cm⁻¹, which is characteristic of the nitrile functional group.[5]
-
C-H Stretch: A weaker absorption corresponding to the C-H stretch of the α-carbon is also anticipated.
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at lower frequencies, typically in the fingerprint region.
Safety, Handling, and Reactivity Profile
Hazard Identification and Safety Precautions
Bromomalononitrile is a hazardous chemical and requires careful handling in a well-ventilated fume hood. It is associated with the following hazard statements:
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H315: Causes skin irritation
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H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]
The use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Chemical Reactivity and Synthetic Utility
The chemical behavior of bromomalononitrile is dictated by the electrophilic bromine atom and the acidic proton on the α-carbon, which is activated by the two electron-withdrawing nitrile groups. This dual reactivity makes it a versatile reagent in organic synthesis.
Diagram: Reactivity of Bromomalononitrile
Caption: Key reactive sites of bromomalononitrile.
Key Synthetic Transformations:
-
C-Alkylation: The acidic α-proton can be readily abstracted by a suitable base to generate a stabilized carbanion. This nucleophile can then undergo reaction with various electrophiles, particularly alkyl halides, to form new carbon-carbon bonds.
-
Nucleophilic Substitution: The bromine atom serves as a good leaving group and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position.
-
Cyclization Reactions: Bromomalononitrile is a key precursor for the synthesis of a wide range of heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Experimental Protocol: A Representative Synthetic Application
The following is a detailed protocol for the synthesis of 8,8-dicyanoheptafulvene from cycloheptatrienylium tetrafluoroborate and bromomalononitrile, illustrating a typical application of this reagent.[2]
Diagram: Experimental Workflow for the Synthesis of 8,8-Dicyanoheptafulvene
Caption: Step-by-step workflow for the synthesis of 8,8-dicyanoheptafulvene.
Causality and Rationale for Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, which could decompose the reactants or intermediates.
-
Controlled Addition and Temperature: The dropwise addition of bromomalononitrile at 0 °C helps to manage any potential exothermicity of the reaction. The subsequent gradual warming to 40 °C allows for a controlled reaction rate to maximize the yield of the desired product.
-
Solvent Choice: Pyridine acts as both a solvent and a base in this reaction to facilitate the deprotonation of the intermediate adduct. Chloroform is used for extraction due to the good solubility of the product and its immiscibility with the pyridinium salt byproduct.
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Purification Methods: Filtration is used to remove the insoluble salt byproduct. Column chromatography is a standard technique for separating the desired product from any unreacted starting materials or side products. Recrystallization is then employed to obtain the final product in high purity.
Conclusion
Bromomalononitrile is a highly functionalized and reactive molecule that holds significant value as a synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization. This guide provides a foundational repository of technical information to support researchers in their endeavors with this important compound.
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Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures | Request PDF. ResearchGate. [Link]
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Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K | Request PDF. ResearchGate. [Link]
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